molecular formula C22H23NO5 B2377926 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide CAS No. 921052-75-7

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide

Cat. No.: B2377926
CAS No.: 921052-75-7
M. Wt: 381.428
InChI Key: CXBYODQKABLVRL-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 2-methylpropanamide moiety at position 3. The 3,4-dimethoxybenzoyl group may influence electronic and steric properties, while the isobutyramide substituent contributes to hydrogen-bonding capabilities, critical for molecular interactions .

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-12(2)22(25)23-15-7-9-17-16(11-15)13(3)21(28-17)20(24)14-6-8-18(26-4)19(10-14)27-5/h6-12H,1-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBYODQKABLVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)C)C(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide typically involves several steps. One common method starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 3-methyl-1-benzofuran-5-amine under controlled conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Medicinal Chemistry

This compound's structural characteristics indicate promising biological activities, which can be leveraged in drug development. The presence of multiple functional groups enhances its reactivity and solubility, potentially leading to novel therapeutic agents.

Antimicrobial Activity

Research has shown that compounds similar to N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide exhibit significant antimicrobial properties. For instance:

  • Benzofuran Derivatives : Studies have indicated that benzofuran-based compounds can demonstrate antibacterial and antifungal activities. A series of synthesized benzofuran-isoxazole hybrids exhibited strong antibacterial effects against various strains, with docking studies supporting their potential as effective inhibitors against bacterial enzymes .
  • Structure–Activity Relationship : The introduction of electron-donating groups (like methoxy) has been shown to enhance antibacterial activity, suggesting that similar modifications in this compound could yield potent antimicrobial agents .

Anticancer Potential

The complex structure of this compound may also confer anticancer properties. Compounds with similar functionalities have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that benzofuran derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Pharmacological Insights

The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities.

Anti-inflammatory Properties

Research into related compounds suggests that benzofuran derivatives may possess anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of benzofuran derivatives against neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neural receptors makes these compounds worthy of further exploration in neuropharmacology .

Several case studies have documented the biological activities associated with similar compounds:

  • Antibacterial Studies : A study highlighted the efficacy of a series of synthesized benzofuran derivatives against various bacterial strains, demonstrating their potential as alternatives to conventional antibiotics .
  • Anticancer Research : Investigations into benzofuran analogs revealed their capability to inhibit tumor growth in vitro, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its antioxidant activity is likely due to its ability to scavenge free radicals and chelate metal ions, protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzamide Derivatives

lists two closely related compounds:

4-tert-Butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (F267-0328)

4-tert-Butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (F267-0329)

These analogs share the benzofuran core and 3-methyl substitution but differ in the benzoyl substituent’s methoxy group positions and the amide side chain (benzamide vs. isobutyramide).

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide C₂₄H₂₅NO₅* 419.47 2-methylpropanamide at position 5
F267-0328 C₂₉H₂₉NO₅ 471.55 4-tert-butylbenzamide; 3,4-dimethoxybenzoyl
F267-0329 C₂₉H₂₉NO₅ 471.55 4-tert-butylbenzamide; 2,5-dimethoxybenzoyl
Key Observations:

Substituent Position Effects: The 3,4-dimethoxybenzoyl group in the target compound and F267-0328 may enhance electron-donating effects compared to the 2,5-dimethoxy variant in F267-0327. This could influence binding affinity in enzymatic assays or solubility in polar solvents .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (~419 vs. 471 g/mol) suggests better pharmacokinetic properties, such as oral bioavailability, under Lipinski’s rule of five .

Synthetic Accessibility :

  • highlights coupling reagents like HATU for amide bond formation, a method likely applicable to the target compound’s synthesis. The use of DMF as a solvent and N-ethyl-N-isopropylpropan-2-amine as a base aligns with standard protocols for similar benzofuran derivatives .

Hydrogen-Bonding and Crystallographic Considerations

While direct crystallographic data for the target compound is absent in the evidence, hydrogen-bonding patterns are critical for crystal packing and stability. The work by Bernstein et al. () emphasizes graph-set analysis for hydrogen-bond networks. The isobutyramide’s NH and carbonyl groups likely participate in intermolecular hydrogen bonds, analogous to the benzamide analogs, but with altered geometry due to the aliphatic chain .

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer properties, and underlying mechanisms.

Chemical Structure and Properties

The compound features a benzofuran core with multiple methoxy substituents and an amide bond, which enhances its solubility and reactivity. Its molecular formula is C22H23NO5C_{22}H_{23}NO_5 with a molecular weight of approximately 381.42 g/mol .

Antimicrobial Activity

Preliminary studies suggest that compounds structurally similar to this compound exhibit notable antimicrobial properties. The following table summarizes the activity against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Bacillus subtilisAntibacterial32 µg/mL
Escherichia coliAntibacterial64 µg/mL
Candida albicansAntifungal16 µg/mL
Pichia pastorisAntifungal8 µg/mL

These findings indicate that the compound may selectively inhibit Gram-positive bacteria while also showing antifungal activity against certain yeast strains .

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro studies. It has demonstrated selective cytotoxicity towards several cancer cell lines while sparing normal cells. The following table presents the cytotoxic effects observed:

Cancer Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast)155
A549 (Lung)204
HepG2 (Liver)253
PC3 (Prostate)306

The selectivity index indicates that this compound may preferentially target cancer cells over normal cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspases.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its anticancer effects.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives, highlighting how modifications to the benzofuran moiety influence biological activity. For instance, compounds with additional electron-donating groups exhibited enhanced anticancer properties compared to their counterparts lacking such substitutions .

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